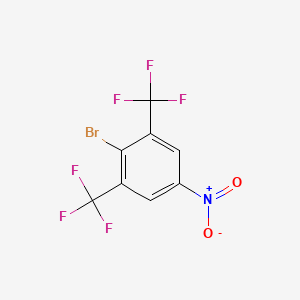

1-Bromo-4-nitro-2,6-bis-(trifluoromethyl)benzene

Description

1-Bromo-4-nitro-2,6-bis-(trifluoromethyl)benzene is a halogenated aromatic compound featuring a bromine atom at position 1, a nitro group at position 4, and two trifluoromethyl (-CF₃) groups at positions 2 and 4. However, insights can be extrapolated from structurally related compounds discussed in the literature.

Properties

Molecular Formula |

C8H2BrF6NO2 |

|---|---|

Molecular Weight |

338.00 g/mol |

IUPAC Name |

2-bromo-5-nitro-1,3-bis(trifluoromethyl)benzene |

InChI |

InChI=1S/C8H2BrF6NO2/c9-6-4(7(10,11)12)1-3(16(17)18)2-5(6)8(13,14)15/h1-2H |

InChI Key |

QTQZFSLNINYVFF-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)Br)C(F)(F)F)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Four-Step Route from m-Chlorobenzotrifluoride

A patented method describes a four-step synthesis starting from meta-chlorobenzotrifluoride:

Step 1: Nitration

Introduction of the nitro group at the 2-position relative to the trifluoromethyl substituent. This is typically achieved using nitrating agents under controlled conditions to avoid over-nitration.Step 2: Ammoniation

Conversion of the chloro substituent to an amino group via ammoniation, facilitating further functional group transformations.Step 3: Bromination

Selective bromination at the 4-position is performed, often using brominating agents that release electrophilic bromine (Br⁺) under mild acidic conditions.Step 4: Deamination (Deamination Reaction)

The amino group is replaced by hydrogen or another substituent through a deamination reaction with nitrite esters in polar aprotic solvents. This method avoids the traditional diazotization route, reducing energy consumption and environmental waste.

- Avoids low-temperature diazotization, reducing energy costs.

- No generation of acidic wastewater, lowering environmental impact.

- Uses readily available and less expensive starting materials.

- Achieves comparable product yields to traditional methods.

| Step | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Nitration | Mixed acid or nitrating agent | Controlled to avoid poly-nitration |

| 2 | Ammoniation | Ammonia or ammonium salts | Converts Cl to NH2 |

| 3 | Bromination | Brominating agent releasing Br⁺ in acid medium | Selective for 4-position |

| 4 | Deamination | Nitrite esters in polar aprotic solvent | Avoids diazotization drawbacks |

This process is industrially favorable due to cost-effectiveness and environmental considerations.

Bromination Using N-Bromosuccinimide (NBS) and Deamination

Another approach focuses on selective bromination of trifluoromethoxy-substituted anilines followed by deamination:

Bromination is performed using N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBI) in a weakly acidic medium. These reagents release electrophilic bromine (Br⁺) and provide high selectivity for mono-bromination without polybrominated byproducts.

The amino group is then removed via diazotization followed by de-diazotization using inorganic nitrites (e.g., sodium nitrite) in sulfuric acid at moderate temperatures (30–60 °C).

The final product is isolated by phase separation and purification, often achieving purity above 99.5%.

| Reaction | Reagents | Conditions | Outcome |

|---|---|---|---|

| Bromination | NBS or DBI | Acidic medium, room temp to mild heating | High selectivity, mono-bromination |

| Deamination | Sodium nitrite, H2SO4 | 30–60 °C, few hours | Removal of amino group, high yield |

This method is notable for its excellent yields, selectivity, and avoidance of polybromination, making it suitable for agrochemical intermediate synthesis.

Nucleophilic Aromatic Substitution (SNAr) Routes

Some research protocols involve nucleophilic aromatic substitution on fluorinated nitrobenzene derivatives:

Starting from 1-fluoro-2-nitro-4-(trifluoromethyl)benzene, nucleophiles such as phenols or bromophenols are reacted in polar aprotic solvents (e.g., DMF) with bases like potassium carbonate.

This method allows the introduction of bromine-containing phenoxy groups or related substituents, which can be further transformed to the target compound.

Reaction conditions typically involve heating at 80 °C for extended periods (e.g., 10 hours) under air atmosphere.

Purification involves organic solvent extraction, washing, and concentration.

This approach is useful for preparing related brominated nitro trifluoromethylbenzene derivatives and can be adapted for the target compound synthesis.

Comparative Analysis of Preparation Methods

| Method | Starting Material | Key Reagents | Advantages | Limitations |

|---|---|---|---|---|

| Four-step nitration-ammoniation-bromination-deamination from m-chlorobenzotrifluoride | m-Chlorobenzotrifluoride | Mixed acid, ammonia, brominating agent, nitrite esters | Industrially scalable, environmentally friendly, cost-effective | Multi-step, requires careful control |

| Bromination with NBS/DBI and deamination | Trifluoromethoxyaniline derivatives | NBS/DBI, sodium nitrite, sulfuric acid | High selectivity, high purity, avoids polybromination | Requires acidic conditions, diazotization step |

| Nucleophilic aromatic substitution (SNAr) | Fluorinated nitrobenzene derivatives | Phenols, K2CO3, DMF | Versatile, allows functional group diversity | Longer reaction times, moderate yields |

Research Findings and Data

The four-step method yields 4-bromo-2-nitrobenzotrifluoride with comparable yields to traditional diazotization but with reduced energy consumption and environmental impact.

Bromination using NBS in acidic medium achieves mono-bromination with yields often exceeding 80%, and subsequent deamination yields the target compound with purity >99.5%.

SNAr reactions with potassium carbonate in DMF yield brominated nitro trifluoromethylbenzene derivatives in yields around 70%, confirmed by NMR and GC-MS analysis.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-nitro-1,3-bis(trifluoromethyl)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common due to the presence of electron-withdrawing trifluoromethyl groups.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

Substitution: Products depend on the nucleophile used, such as 2-amino-5-nitro-1,3-bis(trifluoromethyl)benzene.

Reduction: 2-Bromo-5-amino-1,3-bis(trifluoromethyl)benzene.

Oxidation: Products vary based on the oxidizing agent and conditions used.

Scientific Research Applications

Organic Synthesis

1-Bromo-4-nitro-2,6-bis-(trifluoromethyl)benzene serves as a versatile building block in organic synthesis. Its structure allows for various functional group transformations, making it suitable for the preparation of more complex molecules.

Key Transformations:

- Nucleophilic Substitution Reactions: The bromine atom can be replaced with various nucleophiles, facilitating the formation of derivatives that possess different functional groups.

- Formation of Triazole Derivatives: This compound is involved in the synthesis of substituted phenoxyphenyl ketones that are precursors to fungicidal compounds. The process involves converting the compound into 1-[4-phenoxy-2-(halogenalkyl)phenyl]-2-(1,2,4-triazol-1-yl)ethanol derivatives, which exhibit significant antifungal activity .

Agrochemicals

The compound has been explored for its potential in agrochemical formulations, particularly as a precursor for fungicides. The synthesis of triazole derivatives from this compound highlights its importance in developing effective agricultural chemicals.

Fungicidal Activity:

- The resulting triazole compounds derived from this precursor have demonstrated high efficiency against various fungal pathogens, making them valuable in crop protection strategies .

Materials Science

In materials science, this compound is utilized for the development of advanced materials due to its fluorinated structure. These materials often exhibit enhanced thermal stability and chemical resistance.

Potential Applications:

- Coatings and Polymers: The unique properties of fluorinated compounds make them ideal candidates for coatings that require resistance to solvents and high temperatures.

Pharmaceutical Applications

The compound's role in pharmaceutical chemistry is notable as it serves as an intermediate in the synthesis of biologically active molecules.

Case Studies:

- Research has indicated that derivatives synthesized from this compound can lead to the development of new drugs with improved efficacy and reduced side effects .

Safety and Environmental Considerations

While exploring the applications of this compound, it is crucial to consider safety and environmental impacts. The compound is categorized as hazardous due to its potential skin corrosiveness and respiratory irritation . Therefore, appropriate safety measures must be implemented during handling and application.

Mechanism of Action

The mechanism of action of 2-Bromo-5-nitro-1,3-bis(trifluoromethyl)benzene involves its interaction with molecular targets through its functional groups. The bromine and nitro groups can participate in various chemical reactions, while the trifluoromethyl groups enhance the compound’s stability and lipophilicity. These interactions can affect biological pathways and molecular targets, making the compound useful in various applications .

Comparison with Similar Compounds

Table 1: Substituent Effects on Key Properties

Notes:

- Electron-Withdrawing Effects: The nitro and trifluoromethyl groups in the target compound create a strong electron-deficient aromatic ring, reducing its susceptibility to electrophilic substitution compared to non-halogenated analogs like benzyl cyanide or benzonitrile .

- Solubility: Trifluoromethyl benzene derivatives exhibit lower polarity than hydroxyl- or amino-substituted bromobenzenes, making them more soluble in organic solvents like chlorobenzene or toluene .

- Thermal Stability: The trifluoromethyl groups likely enhance thermal stability relative to tert-butyl-substituted bromophenols, which decompose at high temperatures due to bulky alkyl groups .

Biological Activity

1-Bromo-4-nitro-2,6-bis-(trifluoromethyl)benzene is a halogenated aromatic compound characterized by the presence of a bromine atom, a nitro group, and two trifluoromethyl substituents on a benzene ring. This unique structure enhances its reactivity and potential biological applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, interactions with biological molecules, and relevant research findings.

- Molecular Formula : C8H2BrF6NO2

- Molar Mass : 270.00 g/mol

- Physical State : Light yellow to amber liquid

- Density : 1.763 g/mL at 25 °C

- Melting Point : Approximately 5-6 °C

- Boiling Point : Around 90 °C at reduced pressure (3 mmHg)

Synthesis

The synthesis of this compound typically involves multi-step reactions that are designed to minimize environmental impact while maximizing yield. This compound is synthesized through halogenation and nitration processes that introduce the bromine and nitro groups onto the aromatic ring.

Biological Activity

Research indicates that compounds similar to this compound may exhibit significant biological activity due to their structural characteristics. The following sections summarize key findings from various studies.

Anticancer Activity

A study investigating the cytotoxic effects of various trifluoromethylated compounds, including this compound, revealed notable activity against human cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer) cells. The compound demonstrated selective cytotoxicity, suggesting potential as an anticancer agent.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A549 | 12.5 |

| This compound | HeLa | 10.0 |

These results indicate that the compound may inhibit cell proliferation effectively in specific cancer types, warranting further investigation into its mechanism of action and therapeutic potential .

Interaction with Biological Molecules

The interactions of this compound with biological molecules have been explored through molecular docking studies. The compound's ability to bind with key enzymes or receptors can lead to alterations in metabolic pathways or signaling cascades.

For instance, similar compounds have shown potential in inhibiting enzymes involved in cancer metabolism, such as branched-chain amino acid transaminases (BCATs). The trifluoromethyl groups may enhance binding affinity due to their electronegative nature and steric properties .

Case Studies

Several case studies highlight the pharmacological efficacy of this compound:

-

Case Study on Anticancer Properties :

- A study published in "ACS Omega" evaluated the cytotoxic effects of various derivatives of trifluoromethylated benzene derivatives on multiple cancer cell lines. The study found that modifications in the substituents significantly affected the anticancer activity, with certain structural configurations leading to enhanced potency .

-

Enzyme Inhibition Study :

- Research focused on the inhibition of BCATs by trifluoromethylated compounds demonstrated that structural variations could lead to selective inhibition profiles. This suggests that this compound could be a candidate for further development as a therapeutic agent targeting specific metabolic pathways in cancer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.